3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride
Overview
Description
3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by the presence of a thiazole ring substituted with a methyl group at the 2-position and a benzenesulfonyl chloride group at the 4-position. Thiazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride typically involves the reaction of 2-methylthiazole with benzenesulfonyl chloride under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonyl chloride derivative. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation Reactions: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiazoline or thiazolidine derivatives under appropriate reducing conditions.
Common reagents used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including antimicrobial, antifungal, and anticancer agents.
Biological Studies: The compound is employed in biological studies to investigate the activity of thiazole derivatives against different biological targets, such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including liquid crystals, dyes, and pigments.
Agrochemicals: The compound is utilized in the synthesis of agrochemical products, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This interaction can inhibit the activity of the target enzyme or protein, resulting in various biological effects. The thiazole ring may also contribute to the compound’s activity by interacting with specific binding sites on the target molecules .
Comparison with Similar Compounds
3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride can be compared with other similar compounds, such as:
3-(2-Methyl-thiazol-4-yl)-benzoic acid methyl ester: This compound has a similar thiazole ring structure but with a benzoic acid methyl ester group instead of a sulfonyl chloride group.
4-(2-Methyl-1,3-thiazol-4-yl)benzoic acid: This compound features a thiazole ring with a benzoic acid group, differing from the sulfonyl chloride group in the target compound.
The uniqueness of this compound lies in its sulfonyl chloride group, which imparts distinct reactivity and applications compared to other thiazole derivatives .
Properties
IUPAC Name |
3-(2-methyl-1,3-thiazol-4-yl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S2/c1-7-12-10(6-15-7)8-3-2-4-9(5-8)16(11,13)14/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGWJBAJNLBBRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50574180 | |
Record name | 3-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66047-75-4 | |
Record name | 3-(2-Methyl-4-thiazolyl)benzenesulfonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66047-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2-Methyl-1,3-thiazol-4-yl)benzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50574180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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